2,5-Dibromo-3-(2-ethylhexyl)thiophene

Organic Field-Effect Transistors Semiconducting Polymers Charge Transport

2,5-Dibromo-3-(2-ethylhexyl)thiophene (CAS: 444177-63-3) is a dibrominated thiophene monomer bearing a branched 2-ethylhexyl side chain at the 3-position. With a molecular formula of C₁₂H₁₈Br₂S and a molecular weight of 354.15 g/mol , it is a liquid at room temperature and serves as a critical building block for synthesizing conjugated polymers, most notably poly(3-(2-ethylhexyl)thiophene) (P3EHT).

Molecular Formula C12H18Br2S
Molecular Weight 354.15 g/mol
CAS No. 444177-63-3
Cat. No. B3137933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-3-(2-ethylhexyl)thiophene
CAS444177-63-3
Molecular FormulaC12H18Br2S
Molecular Weight354.15 g/mol
Structural Identifiers
SMILESCCCCC(CC)CC1=C(SC(=C1)Br)Br
InChIInChI=1S/C12H18Br2S/c1-3-5-6-9(4-2)7-10-8-11(13)15-12(10)14/h8-9H,3-7H2,1-2H3
InChIKeyDFUZDCATNROZQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-3-(2-ethylhexyl)thiophene (CAS 444177-63-3): A Critical Monomer for Solution-Processable Organic Electronics


2,5-Dibromo-3-(2-ethylhexyl)thiophene (CAS: 444177-63-3) is a dibrominated thiophene monomer bearing a branched 2-ethylhexyl side chain at the 3-position. With a molecular formula of C₁₂H₁₈Br₂S and a molecular weight of 354.15 g/mol [1], it is a liquid at room temperature and serves as a critical building block for synthesizing conjugated polymers, most notably poly(3-(2-ethylhexyl)thiophene) (P3EHT) . Its primary application is as a precursor for organic semiconducting polymers and small molecules used in organic electronics . The compound is characterized by its two bromine atoms, which provide reactive sites for cross-coupling polymerizations such as Grignard Metathesis (GRIM), Stille, and Suzuki couplings, enabling the formation of regioregular polythiophenes [2].

Polymerization Compatible with GRIM, Stille, and Suzuki cross-coupling for regioregular polythiophenes.
Side chain 2-Ethylhexyl group modifies polymer solubility and self-assembly behavior.
Form Liquid monomer facilitates straightforward reaction setup and handling.

Why 2,5-Dibromo-3-(2-ethylhexyl)thiophene Cannot Be Substituted with Linear Alkyl Chain Analogs


Substituting 2,5-Dibromo-3-(2-ethylhexyl)thiophene with a linear alkyl chain analog, such as 2,5-Dibromo-3-hexylthiophene, is not a neutral exchange due to the profound impact of side-chain topology on polymer solubility, self-assembly, and electronic performance. The branched 2-ethylhexyl group introduces steric bulk that fundamentally alters the material's properties compared to its linear counterpart. Studies across thiophene-based systems, including diketopyrrolopyrrole (DPP) derivatives and polythiophenes, demonstrate that branched alkyl chains, like 2-ethylhexyl, can yield lower dye-loading in DSSCs [1] but can also, surprisingly, lead to significantly higher charge carrier mobility in organic field-effect transistors (OFETs) compared to linear alkyl chains [2]. Furthermore, the specific steric profile of the branched chain influences polymer regioregularity during GRIM polymerization, which is critical for achieving high-performance semiconducting properties [3]. Therefore, direct substitution with a linear analog will yield a different material with potentially compromised or unpredictable performance in target applications.

Morphology mismatch: Linear alkyl analogs may yield semicrystalline polymers, altering film morphology and optoelectronic properties.

Solubility reduction: Linear chains can decrease polymer solubility, limiting solution-processability and molecular weight.

Performance variation: Charge carrier mobility and device characteristics may not reproduce when substituting branched with linear side chains.

Quantitative Differentiation: 2,5-Dibromo-3-(2-ethylhexyl)thiophene vs. Its Closest Analogs


Enhanced Charge Carrier Mobility in OFETs via 2-Ethylhexyl Substituent

In a study of bis(thiophen-2-yl)-diketopyrrolopyrrole (DPP) dyes for organic thin-film transistors (OTFTs), the derivative bearing 2-ethylhexyl substituents at the amide positions exhibited a field-effect hole mobility of up to 0.7 cm² V⁻¹ s⁻¹ [1]. This is the highest reported mobility within a series of DPP dyes featuring linear alkyl chains ranging from n-butyl to n-octyl, where mobilities ranged from 0.01 to 0.7 cm² V⁻¹ s⁻¹ [1]. The study notes this result is surprising given that the 2-ethylhexyl substituent introduces a mixture of (R,R), (S,S), and (R,S) stereoisomers, which would typically disrupt packing [1].

OFET Mobility
Head-to-head
μh up to 0.7 cm² V⁻¹ s⁻¹
n-alkyl DPP: 0.01–0.7 cm² V⁻¹ s⁻¹
Reported top mobility in tested series; supports OFET performance differentiation.
Vacuum-processed devices on Si/SiO₂
Organic Field-Effect Transistors Semiconducting Polymers Charge Transport

Reduced Dye Loading on TiO₂ Surfaces Compared to n-Hexyl Analog in DSSC Applications

A comparative study of organic sensitizer isomers for dye-sensitized solar cells (DSSCs) investigated the effect of side-chain branching on the terthiophene spacer. The isomer substituted with a branched 2-ethylhexyl group showed a lower dye loading amount on the TiO₂ photoanode surface compared to the isomer with a linear n-hexyl group [1]. This difference in surface coverage directly impacts photovoltaic performance [1].

Dye Loading
Head-to-head
Lower loading on TiO₂
n-hexyl isomer: higher loading
Steric control of surface coverage; relevant for DSSC sensitizer design.
Mesoporous TiO₂ films, qualitative comparison
Dye-Sensitized Solar Cells Organic Sensitizers Surface Adsorption

Formation of an Amorphous Polymer (P3EHT) with Higher Band Gap vs. Semi-Crystalline P3HT

The homopolymer derived from this monomer, poly(3-(2-ethylhexyl)thiophene) (P3EHT), is amorphous and exhibits a higher band gap and lower absorption coefficient compared to the widely studied semi-crystalline poly(3-hexylthiophene) (P3HT) [1]. This difference is directly attributed to the steric hindrance of the branched 2-ethylhexyl side chain, which disrupts the polymer's ability to pack into ordered, crystalline domains [1].

Polymer Morphology
Head-to-head
P3EHT: amorphous, higher band gap
P3HT: semi-crystalline, lower band gap
Morphology and bandgap differentiation for binder or blend engineering.
Solution-processed films
Polythiophene Polymer Morphology Optoelectronic Properties

Influence of 2-Ethylhexyl Side Chain on Polymer Copolymerization Behavior and Solubility

Studies on the copolymerization of 3-alkylthiophenes show that the use of branched alkyl chains like 2-ethylhexyl leads to different polymerization behavior and solubility outcomes compared to linear chains. Long-branched chains yield polythienylene vinylenes (PTVs) with greater solubility and higher molecular weights, whereas linear or slightly branched chains can lead to precipitation and low apparent molecular weight [1]. This is a class-level inference where the branched vs. linear effect on solubility is well-established for conjugated polymers.

Copolymerization
Class-level
Branched chains: higher solubility, MW
Linear chains: precipitation, low MW
Class-based solubility advantage supports solution-processing workflows.
ADMET polymerization context
Copolymerization Polymer Solubility Side-Chain Engineering

Commercial Availability with Defined Purity Specification (97% GC) from a Major Supplier

2,5-Dibromo-3-(2-ethylhexyl)thiophene is commercially available from a major research chemical supplier (Sigma-Aldrich, Catalog No. 798290) with a specified purity of 97% as determined by gas chromatography (GC) . This is a key differentiator for procurement, ensuring batch-to-batch consistency and minimizing the need for in-house purification, which is often required for less common or less rigorously characterized analogs.

Purity Spec
Specification review
97% (GC)
Defined purity reduces procurement risk, supports batch consistency.
Commercial catalog specification
Chemical Procurement Quality Control Material Specification

Optimal Use Cases for 2,5-Dibromo-3-(2-ethylhexyl)thiophene Based on Quantified Differentiation


Synthesis of High-Mobility Diketopyrrolopyrrole (DPP)-Based Polymers for Organic Field-Effect Transistors (OFETs)

The monomer is ideally suited for synthesizing DPP-based polymers when maximizing hole mobility is the primary objective. As demonstrated in OFET studies, the 2-ethylhexyl substituent enables a field-effect mobility of up to 0.7 cm² V⁻¹ s⁻¹, surpassing many linear alkyl chain variants [1]. This makes it a preferred building block for high-performance OFETs in flexible displays, sensors, and logic circuits.

Fabrication of Amorphous Binder Materials for Solution-Processed Organic Electronics

The monomer is the direct precursor to poly(3-(2-ethylhexyl)thiophene) (P3EHT), an amorphous polymer with a higher band gap than the semi-crystalline P3HT [2]. This specific morphological and optoelectronic profile makes P3EHT a strategic choice for use as a dielectric binder in organic thin-film transistors (OTFTs) or as a component in bulk heterojunction solar cells where a higher band gap and amorphous matrix are desired to control phase separation and charge transport [2].

Engineering Dye-Sensitized Solar Cell (DSSC) Sensitizers with Controlled Surface Coverage

For DSSC research, this monomer enables the synthesis of sensitizers with a sterically demanding 2-ethylhexyl side chain, which has been shown to reduce dye loading on TiO₂ surfaces compared to n-hexyl analogs [3]. This property is valuable for tuning dye aggregation and electron injection efficiency, allowing researchers to optimize photovoltaic performance through molecular design [3].

Synthesis of Highly Soluble Conjugated Polymers via Cross-Coupling Polymerizations

The branched 2-ethylhexyl side chain confers enhanced solubility to the resulting polymers in common organic solvents, a characteristic that is well-established for this class of alkylthiophenes [4]. This superior solubility facilitates solution-based fabrication techniques such as spin-coating, inkjet printing, and roll-to-roll processing, which are essential for the scalable manufacturing of organic electronic devices [4].

Application
Selection Property
Validation Focus
DPP-based OFET polymers
Branch-enabled high charge mobility
Mobility measurement in OFET devices
Amorphous binder layers
Amorphous morphology from P3EHT
Film morphology and dielectric properties
DSSC sensitizer design
Steric control of dye loading
TiO₂ surface coverage and efficiency
Solution-processable polymers
High solubility from branched alkyl chain
Solution processability and film uniformity

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